2-[4-(methoxymethyl)phenyl]ethan-1-amine
Description
Thematic Placement within Amine and Substituted Phenylamine Derivatives
2-[4-(methoxymethyl)phenyl]ethan-1-amine belongs to the extensive class of organic compounds known as substituted phenethylamines. wikipedia.org At its core, the structure is built upon a phenethylamine (B48288) framework, which consists of a phenyl group attached to an amino group via a two-carbon sidechain. wikipedia.orgwikipedia.org This compound is specifically a primary amine, characterized by the -NH2 group. wikipedia.org
Its classification as a substituted phenylamine derivative arises from the modification of the phenyl ring. wikipedia.org In this case, a methoxymethyl group (-CH2OCH3) is attached at the para- (4-) position of the phenyl ring. The nature and position of such substituents are critical as they significantly influence the molecule's chemical and physical properties. nih.gov The study of these derivatives is crucial for understanding structure-activity relationships, a fundamental concept in medicinal chemistry and materials science. nih.gov Substituted phenethylamines encompass a wide range of compounds with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants. wikipedia.org
Significance of the Ethanamine Moiety in Advanced Organic Synthesis
The ethanamine, or ethylamine (B1201723), moiety (-CH2CH2NH2) is a versatile and crucial functional group in organic synthesis. fiveable.mesafrole.com Its significance stems from the primary amine group, which, due to the lone pair of electrons on the nitrogen atom, acts as a nucleophile and a base. fiveable.me This reactivity allows it to participate in a multitude of chemical reactions, making it a valuable building block for more complex molecules. fiveable.mesafrole.com
Key synthetic transformations involving the ethanamine moiety include:
Acylation: To form amides. wikipedia.org
Alkylation: To produce secondary and tertiary amines. wikipedia.org
Reactions with aldehydes and ketones: Leading to the formation of imines or, through reductive amination, new substituted amines. fiveable.mesafrole.com
The ethylamine group is an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. fiveable.mesafrole.com The two-carbon chain separating the amine from the phenyl ring provides conformational flexibility, which can be critical for biological interactions.
Role of Phenolic Ethers and their Derivatives as Synthetic Handles
While this compound is not a classic phenolic ether, as the oxygen is not directly bonded to the aromatic ring, the methoxymethyl substituent contains an ether linkage. Phenolic ethers, in general, are organic compounds derived from phenols where the hydroxyl group is replaced by an alkoxy group. wikipedia.org They are significant in pharmaceutical design, often acting as hydrogen-bond acceptors. wikipedia.org
The ether linkage is generally stable under many reaction conditions, making ethers useful as protecting groups in multi-step syntheses. alfa-chemistry.com However, they can be cleaved under specific, often acidic, conditions to reveal a hydroxyl group, which can then undergo further reactions. wikipedia.org This ability to be selectively removed makes ether functionalities valuable "synthetic handles."
In the context of this compound, the methoxymethyl group influences the electronic properties of the phenyl ring. The synthesis of such ether-containing structures can be achieved through methods like the Williamson ether synthesis, which involves reacting a phenoxide ion with an alkyl halide. wikipedia.org
Overview of Research Trajectories and Scholarly Scope for the Compound
Research involving substituted phenethylamines like this compound is extensive and multidisciplinary. A primary area of investigation is medicinal chemistry, where these compounds are explored as potential therapeutic agents due to their diverse psychoactive and stimulant effects. unodc.orgresearchgate.net The synthesis and evaluation of new analogs aim to understand structure-activity relationships and identify compounds with improved efficacy or novel mechanisms of action. acs.orgacs.org
The scholarly scope also extends to:
Organic Synthesis Methodology: Developing novel, efficient, and sustainable methods for the synthesis of these compounds is an active area of research. This includes the use of modern catalytic systems and green chemistry principles. alfa-chemistry.comacs.org
Materials Science: Amine derivatives are used in the creation of new materials, such as polymers and dyes. nih.gov The specific properties of the substituted phenylamine can be tailored for applications like antioxidants or stabilizers. google.com
Biological Probes: The structural framework of phenethylamines can be incorporated into molecules designed as fluorescent probes or sensors for biological systems. ontosight.ai
Historical Precedents and Methodological Evolution for Structurally Analogous Compounds in Academic Inquiry
The study of phenethylamines has a rich history, with chemists like Alexander Shulgin and David Nichols significantly contributing to the synthesis and understanding of numerous psychoactive analogs in the late 20th century. unodc.org Their work demonstrated that simple modifications to the phenethylamine structure could lead to potent and pharmacologically diverse compounds. unodc.org
Historically, the synthesis of phenethylamines has been achieved through various methods, including:
The reduction of ω-nitrostyrenes using reagents like lithium aluminum hydride. wikipedia.org
The reduction of benzyl (B1604629) cyanide. wikipedia.org
Modern synthetic chemistry has introduced more sophisticated techniques. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided powerful tools for forming the carbon-nitrogen bonds central to these molecules. mdpi.com Microwave-assisted synthesis has also emerged as a method to accelerate these reactions, often using more environmentally friendly solvents like water. acs.org This evolution reflects a broader trend in organic chemistry towards more efficient, selective, and sustainable synthetic methods.
Interactive Data Table: Properties of Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |
| Ethylamine | CH3CH2NH2 | 45.08 | 16-20 | Basic building block. wikipedia.org |
| Phenethylamine | C8H11N | 121.18 | 198-200 | Parent compound of the class. wikipedia.org |
| Anisole | C7H8O | 108.14 | 154 | Simple phenolic ether. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
1000504-84-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H15NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3 |
InChI Key |
KTDXXMJLLJJABP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCN |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Design for 2 4 Methoxymethyl Phenyl Ethan 1 Amine
Established and Novel Synthetic Pathways to the Core Structure
The construction of 2-[4-(methoxymethyl)phenyl]ethan-1-amine can be approached by forming the key C-N bond of the ethylamine (B1201723) side chain at various stages of the synthesis. Methodologies range from direct amination of carbonyl precursors to the rearrangement of carboxylic acid derivatives.
Strategies for Selective Amination at the Ethane Backbone
The introduction of the primary amine is a critical step. The choice of method depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. libretexts.orgyoutube.com For the synthesis of this compound, the logical precursor is 4-(methoxymethyl)phenylacetaldehyde. The reaction proceeds via the in situ formation of an imine with an ammonia (B1221849) source, which is then reduced to the primary amine. libretexts.org
A variety of reducing agents and catalyst systems can be employed, each with distinct advantages. Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their mildness and selectivity. koreascience.kr For industrial applications, catalytic hydrogenation using hydrogen gas over metal catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO2) is often preferred. orgsyn.org The Leuckart reaction and its variants offer another route, using formic acid or its derivatives as both the ammonia source and the reducing agent. mdpi.com
| Reducing System | Ammonia Source | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| NaBH3CN | NH4OAc | Methanol (B129727) | Mild conditions, good functional group tolerance | Toxicity of cyanide reagents koreascience.kr |
| NaBH(OAc)3 | NH3 or NH4Cl | Dichloroethane (DCE) | Less toxic than NaBH3CN, effective for acid-sensitive substrates | Stoichiometric waste |
| H2 / Raney Ni | NH3 (liquid or in alcohol) | Ethanol/Methanol | Cost-effective for large scale, high atom economy | Requires high pressure/temperature, potential for side reactions |
| H2 / Pd/C | NH3 in Ethanol | Ethanol | Milder conditions than Nickel, good selectivity | Cost of catalyst, potential for debenzylation if other groups are present |
The Gabriel and Delépine reactions provide classical routes to primary amines from alkyl halides, effectively preventing the over-alkylation that can plague direct alkylation of ammonia. masterorganicchemistry.com
The Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 1-(2-haloethyl)-4-(methoxymethyl)benzene. wikipedia.orglibretexts.org The phthalimide group acts as a protected form of ammonia. Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic/basic hydrolysis, liberates the desired primary amine. wikipedia.orgchemistrysteps.comnrochemistry.com This method is renowned for reliably producing primary amines. masterorganicchemistry.com
| Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Phthalimide Alkylation | Potassium phthalimide, 1-(2-bromoethyl)-4-(methoxymethyl)benzene | N-{2-[4-(methoxymethyl)phenyl]ethyl}phthalimide | SN2 reaction, avoids over-alkylation. masterorganicchemistry.com |
| 2. Deprotection (Hydrazinolysis) | Hydrazine hydrate (B1144303) (N2H4·H2O) | This compound + Phthalhydrazide (B32825) | Mild, neutral conditions; phthalhydrazide precipitate can be filtered off. wikipedia.org |
The Delépine reaction offers an alternative pathway using hexamethylenetetramine as the amine source. wikipedia.org The alkyl halide reacts with hexamethylenetetramine to form a stable quaternary ammonium (B1175870) salt. organic-chemistry.org This salt is then hydrolyzed, typically with ethanolic hydrochloric acid, to yield the primary amine hydrochloride along with formaldehyde (B43269) and ammonium chloride. wikipedia.orgorganic-chemistry.org The Delépine reaction is advantageous due to its use of readily available reagents and generally short reaction times. wikipedia.org
These rearrangement reactions provide routes to primary amines from carboxylic acid derivatives, proceeding with the loss of one carbon atom. For the synthesis of this compound, the required starting material would be 3-[4-(methoxymethyl)phenyl]propanoic acid.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgnih.gov The acyl azide is typically prepared from the corresponding carboxylic acid via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org The isocyanate intermediate can be trapped with water to form a carbamic acid, which spontaneously decarboxylates to the amine, or with an alcohol to form a stable carbamate. wikipedia.orgorganic-chemistry.org
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using bromine and a strong base, like sodium hydroxide. tcichemicals.com An isocyanate is formed as an intermediate, similar to the Curtius rearrangement, which is then hydrolyzed in the aqueous basic medium. wikipedia.orgjove.com
The Schmidt reaction provides a direct conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN3) under acidic conditions (e.g., sulfuric acid). wikipedia.orgslideshare.net This reaction also proceeds through the rearrangement of an azido (B1232118) intermediate and formation of an isocyanate. wikipedia.orgbyjus.com While conceptually straightforward, the use of highly toxic and explosive hydrazoic acid often makes the Curtius or Hofmann rearrangements more practical laboratory choices. libretexts.org
| Reaction | Starting Material | Key Reagents | Common Intermediate | Key Advantage/Disadvantage |
|---|---|---|---|---|
| Curtius | Carboxylic Acid / Acyl Halide | NaN3 (forms acyl azide), Heat | Isocyanate | Adv: Mild conditions possible; Dis: Potentially explosive azide intermediates. wikipedia.orgorganic-chemistry.org |
| Hofmann | Primary Amide | Br2, NaOH | Isocyanate | Adv: One-pot from amide; Dis: Strongly basic conditions may not be suitable for all substrates. tcichemicals.comchem-station.com |
| Schmidt | Carboxylic Acid | HN3, H2SO4 | Isocyanate | Adv: Direct from carboxylic acid; Dis: Use of highly toxic/explosive hydrazoic acid. wikipedia.orgorganic-chemistry.org |
Regioselective Functionalization of the Phenyl Ring System
An alternative synthetic strategy involves introducing the methoxymethyl group onto a pre-existing phenethylamine (B48288) core or a suitable precursor. Directed ortho-metalation provides a powerful tool for such regioselective C-C bond formations.
Directed ortho-metalation (DoM) utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org
For the synthesis of this compound, this strategy could be envisioned in two ways:
Ortho-functionalization of a protected phenethylamine: A suitable N-protected phenethylamine, where the protecting group also serves as a DMG (e.g., a pivalamide (B147659) or carbamate), could be lithiated at the ortho position. However, achieving selective lithiation at the position para to the ethylamine side chain is not directly feasible with this method, which inherently favors the ortho position.
Functionalization of a toluene (B28343) derivative: A more plausible route involves the functionalization of a toluene derivative where the DMG directs lithiation to the benzylic methyl group. While DoM typically refers to ring metalation, related strategies can activate the benzylic position. For instance, a directing group ortho to a methyl group can influence its deprotonation. acs.orgacs.org A more direct approach would be the deprotonation of 4-methylanisole, followed by reaction with an electrophile. However, the primary challenge is introducing the -CH2OCH3 group. A more robust strategy would be to start with a compound already containing a handle for the methoxymethyl group, such as 4-methylbenzyl alcohol. Protection of the alcohol, followed by benzylic bromination and subsequent elaboration to the two-carbon amine side chain (e.g., via cyanide displacement and reduction), would be a viable, albeit multi-step, pathway.
A key consideration in DoM is the hierarchy of directing groups. uwindsor.ca Groups like amides and carbamates are powerful DMGs. baranlab.org The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and solvent (THF, diethyl ether) is also critical for successful and selective lithiation. uwindsor.cabaranlab.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Phenyl Ring Construction
The construction of the 4-substituted phenyl ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high efficiency and functional group tolerance. chemistnotes.comwikipedia.org
The Negishi coupling reaction, for instance, involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. chemistnotes.com This reaction is noted for its versatility in coupling sp³, sp², and sp hybridized carbon atoms and its tolerance for a wide array of functional groups, including ethers and amines. chemistnotes.comwikipedia.org In a potential synthetic route, an organozinc reagent derived from a protected 2-aminoethyl fragment could be coupled with a 1-halo-4-(methoxymethyl)benzene derivative.
The Suzuki coupling reaction provides another robust method, coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. A plausible strategy would involve the reaction of 4-(methoxymethyl)phenylboronic acid with a suitable partner containing the two-carbon amine side chain, such as 2-haloethanamine, under palladium catalysis. The selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Ring Construction
| Feature | Suzuki Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |
| Key Advantages | Commercial availability and stability of boronic acids; mild reaction conditions. | High reactivity of organozinc reagents; high functional group tolerance. chemistnotes.com |
| Typical Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Palladium(0) or Nickel complexes. wikipedia.org |
| Common Substrates | Aryl halides, vinyl halides, triflates. | Alkyl, alkenyl, and aryl halides or triflates. |
Precision Introduction and Derivatization of the Methoxymethyl Ethers
The methoxymethyl moiety (CH₃OCH₂–) is a key functional group in the target molecule. Its introduction and potential modification require precise chemical strategies, often involving protecting group chemistry and functional group interconversions.
The methoxymethyl (MOM) group is frequently used as a protecting group for alcohols due to its stability under a range of conditions. adichemistry.comchemistrytalk.org It is stable in basic, nucleophilic, and electrophilic environments, as well as towards many oxidizing and reducing agents, but is sensitive to acids. adichemistry.comchemistrytalk.org
The introduction of a MOM ether typically involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgepfl.ch In the context of synthesizing the target compound, a precursor such as (4-(2-aminoethyl)phenyl)methanol would be reacted to form the MOM ether.
Table 2: Reagents for the Introduction of the Methoxymethyl (MOM) Protecting Group
| Reagent(s) | Base/Catalyst | Typical Conditions |
|---|---|---|
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂), Room Temperature. adichemistry.com |
| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF). adichemistry.com |
Cleavage of the MOM group is typically achieved under acidic conditions, such as treatment with a strong acid like hydrochloric acid in methanol. adichemistry.comtandfonline.com This allows for selective deprotection when necessary during a multi-step synthesis.
Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.me While the methoxymethyl group is relatively stable, strategies could be envisioned for its formation from other functionalities. For instance, a hydroxymethyl group could be converted to a chloromethyl group, followed by reaction with sodium methoxide (B1231860) to form the methoxymethyl ether.
Conversely, while less common, derivatization of the methoxymethyl group itself could be explored. The ether linkage is generally robust, but specific reagents could potentially target the methyl or methoxy (B1213986) components under forcing conditions, although this is not a typical synthetic strategy. More commonly, the entire methoxymethyl group is introduced from a suitable precursor alcohol. wikipedia.org
Emerging Paradigms in Sustainable and Efficient Synthesis
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods that minimize waste and energy consumption. Biocatalysis, photoredox catalysis, and electrosynthesis represent cutting-edge approaches applicable to the synthesis of complex molecules like this compound.
Application of Biocatalysis for Asymmetric or Selective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.govhims-biocat.eu For the synthesis of chiral amines, which are crucial components of many pharmaceuticals, enzymes offer a powerful and green alternative to traditional chemical methods. nih.govmanchester.ac.uk
Transaminases (TAs) are a key class of enzymes used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This approach could be applied to synthesize an enantiomerically pure version of the target molecule. The synthesis would involve a prochiral ketone precursor, 4-(methoxymethyl)phenylacetone, which would then be subjected to an amination reaction catalyzed by a specific (R)- or (S)-selective ω-transaminase. This method avoids the need for metal catalysts and often proceeds with excellent enantiomeric excess (>99% ee). hims-biocat.eu
Table 3: Enzymatic Approaches for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate | Key Advantage |
|---|---|---|---|
| ω-Transaminases (ω-TAs) | Asymmetric synthesis | Prochiral ketone | High enantioselectivity, mild conditions. mdpi.commdpi.com |
| Imine Reductases (IREDs) | Asymmetric reduction | Pre-formed imine | Access to chiral secondary and tertiary amines. manchester.ac.uk |
Photoredox and Electrosynthesis Methodologies for Carbon-Nitrogen Bond Formation
Photoredox and electrosynthesis are emerging technologies that use visible light or electricity, respectively, to drive chemical reactions. These methods offer novel pathways for forming carbon-nitrogen (C-N) bonds under mild conditions.
Photoredox catalysis utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes, generating radical intermediates that can participate in bond formation. nih.govresearchgate.net The merger of photoredox catalysis with transition metal catalysis (e.g., nickel) has enabled new types of cross-coupling reactions. acs.org For instance, a C-N bond could be formed by coupling an aryl halide with an amine precursor. Some methods focus on the direct functionalization of C-H bonds, providing a highly atom-economical route to amine synthesis. acs.org
Electrosynthesis uses an electric current to drive oxidation and reduction reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.org The electrochemical oxidation of phenethylamines has been studied, indicating the potential for electrochemically-driven transformations of the target molecule or its precursors. researchgate.net This approach aligns with the principles of green chemistry by reducing chemical waste and potentially using renewable energy sources.
Flow Chemistry and Continuous Processing for Enhanced Reaction Control and Yield
The transition from traditional batch-wise synthesis to continuous flow chemistry represents a significant advancement in the production of primary amines, offering superior control over reaction parameters and often leading to improved yields and safety profiles. In the context of synthesizing this compound, a plausible route involves the reduction of 4-(methoxymethyl)phenylacetonitrile. Flow chemistry provides an ideal platform for this transformation.
Typically, this reduction is performed via catalytic hydrogenation. In a continuous flow setup, a solution of the nitrile substrate is pumped through a heated tube or column packed with a heterogeneous catalyst, known as a packed-bed reactor (PBR). This methodology allows for precise control over temperature, pressure, and residence time, which are critical for maximizing selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine byproducts. researchgate.net The high surface-area-to-volume ratio in microreactors or PBRs ensures efficient heat and mass transfer, mitigating risks associated with the exothermic nature of hydrogenation. syrris.com
For instance, various aliphatic and aromatic nitriles have been successfully hydrogenated to primary amines with high selectivity using catalysts like Rh/C under flow conditions. researchgate.net A continuous hydrogenation system employing a micropacked-bed reactor can prevent the formation of undesirable byproducts that often plague batch processes due to inefficient mass transfer. researchgate.net A highly selective synthesis of primary amines has also been achieved from alcohols and ammonia using a commercial nickel catalyst in a continuous flow platform, which facilitates the removal of the water byproduct and prevents catalyst deactivation. acs.org This demonstrates the versatility of flow systems in handling different precursors for amine synthesis.
Key Advantages of Flow Processing for Amine Synthesis:
| Feature | Benefit in Amine Synthesis |
| Precise Temperature Control | Minimizes thermal decomposition and side reactions, crucial for controlling exotherms in hydrogenations. acs.org |
| Enhanced Safety | Small reaction volumes reduce the risk of runaway reactions; hazardous reagents can be generated and consumed in situ. |
| Improved Mixing | Rapid and efficient mixing ensures reaction homogeneity, leading to more consistent product quality. |
| High Selectivity | Fine-tuning of residence time and stoichiometry prevents over-alkylation or byproduct formation. researchgate.net |
| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") rather than using larger, potentially hazardous reactors. |
Green Chemistry Metrics and Principles in Synthetic Route Optimization
The principles of green chemistry are integral to modern synthetic route design, aiming to minimize environmental impact while maximizing efficiency. The pharmaceutical industry, which historically has high E-factors (mass of waste per mass of product), has increasingly adopted metrics like Process Mass Intensity (PMI) to guide the development of more sustainable processes. pharmtech.commdpi.com
PMI is defined as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product. nih.gov
PMI = (Total Mass Input in kg) / (Mass of Product in kg)
Optimizing a synthetic route for this compound would involve evaluating several potential pathways against green chemistry metrics. Consider two hypothetical routes starting from 4-(methoxymethyl)benzaldehyde:
Route A (Traditional): A multi-step synthesis involving conversion to a nitrile followed by reduction with a stoichiometric metal hydride like lithium aluminum hydride (LiAlH₄). This route involves hazardous reagents, significant solvent use for reaction and workup, and generates substantial inorganic waste.
Route B (Greener): A one-pot reductive amination using ammonia and a catalytic hydrogenation step. This approach maximizes atom economy and replaces a stoichiometric reductant with catalytic hydrogen, with water as the only theoretical byproduct. youtube.com
The following table provides a comparative analysis based on typical values for these reaction types, illustrating the green chemistry benefits of Route B.
Hypothetical Green Metrics Comparison for Amine Synthesis
| Metric | Route A (Nitrile Reduction with LiAlH₄) | Route B (Catalytic Reductive Amination) | Green Advantage |
| Principle(s) Addressed | (Less favorable) | Prevention, Atom Economy, Catalysis, Safer Solvents | Route B aligns better with core green chemistry principles. pharmtech.com |
| Atom Economy | Moderate to Low | High | Catalytic route incorporates more reactant atoms into the final product. |
| E-Factor | High (e.g., 50-100+) pharmtech.com | Low (e.g., 5-15) | Drastic reduction in waste generation. nih.gov |
| Process Mass Intensity (PMI) | Very High (e.g., 51-101+) | Low (e.g., 6-16) | Significant reduction in the mass of materials used per kg of product. mdpi.com |
| Reagents | Stoichiometric, hazardous (LiAlH₄) | Catalytic (e.g., Pd/C, Raney Ni), Ammonia | Avoids hazardous and wasteful stoichiometric reagents. chemicalprocessing.com |
| Solvents | Anhydrous ethers (e.g., THF, Et₂O) | Alcohols (e.g., MeOH) or potentially water | Employs safer, less hazardous solvents. |
By prioritizing routes with higher atom economy, using catalytic instead of stoichiometric reagents, and minimizing solvent usage, the environmental footprint of the synthesis can be substantially reduced. nih.gov
Stereochemical Control and Enantioselective Synthesis Approaches (if applicable)
The specific target molecule, this compound, is achiral as there is no stereocenter in its structure. However, the broader class of 2-phenylethylamines frequently contains a chiral center, typically at the carbon bearing the amine group (the C1 position). The synthesis of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological activities. nih.govresearchgate.net Therefore, methodologies for stereochemical control are highly relevant to this class of compounds.
Asymmetric catalysis is a powerful strategy for producing enantiomerically pure amines. This involves using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product. Key methods applicable to the synthesis of chiral phenylethylamines include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral imines or enamides, catalyzed by transition metal complexes (e.g., Rhodium, Ruthenium, Iridium) bearing chiral ligands, is a highly efficient method. This approach can deliver chiral amines with excellent enantiomeric excess (ee). nih.gov
Asymmetric Reductive Amination: This method combines a ketone or aldehyde with an amine source (like ammonia) to form an imine in situ, which is then asymmetrically reduced. Chemoenzymatic processes, which combine metal-catalyzed reactions with enzymatic reductions, have been developed to transform styrenes into chiral amines with near-perfect enantioselectivity (>99% ee). acs.orgresearchgate.netacs.org This one-pot approach is highly efficient and atom-economical.
Another established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
For amine synthesis, a prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). wikipedia.org The synthesis proceeds via the following steps:
Condensation: The chiral sulfinamide is condensed with a prochiral ketone or aldehyde to form an N-sulfinyl imine.
Diastereoselective Addition: A nucleophile (e.g., a Grignard or organolithium reagent) adds to the imine. The bulky and chiral sulfinyl group directs the nucleophile to one face of the C=N double bond, leading to the formation of one diastereomer in high excess. wikipedia.org
Auxiliary Cleavage: The sulfinyl group is easily removed under acidic conditions to yield the free chiral primary amine.
This method is robust and has been applied to the synthesis of a wide variety of chiral amines with high predictability and stereoselectivity. wikipedia.orgacs.org
Process Intensification and Scalability Considerations for Research Scale Production
Process intensification involves developing novel equipment and techniques to create substantially smaller, safer, and more energy-efficient processes. aiche.org For research-scale production, where flexibility and rapid optimization are key, applying principles of process intensification can significantly accelerate development.
Moving from batch to continuous flow manufacturing, as discussed in section 2.2.3, is a primary strategy for process intensification. acs.org For the synthesis of this compound, this offers several advantages for scalability:
Consistent Quality: Continuous processing ensures that every portion of the reagent stream experiences the same conditions, leading to highly consistent product quality, which can be difficult to achieve in large, stirred-tank batch reactors.
Enhanced Safety and Heat Management: The high heat transfer efficiency of flow reactors allows highly exothermic reactions, like hydrogenation, to be run safely at higher temperatures and concentrations than would be feasible in a batch reactor, thus increasing reaction rates and throughput. aiche.org
Telescoping of Steps: Multiple reaction steps can be "telescoped" into a single continuous sequence without the need for intermediate isolation and purification. For example, an in-situ imine formation could be directly followed by a catalytic hydrogenation in a subsequent reactor coil or packed-bed column.
Simplified Purification: The use of immobilized catalysts (in PBRs) or scavenging resins in flow systems can eliminate the need for difficult workups. The product stream emerging from the reactor is often cleaner, simplifying final purification and reducing waste. acs.org
By designing the synthesis with process intensification in mind from the outset, the path from initial laboratory discovery to reliable, larger-scale research production becomes more streamlined and efficient.
Chemical Reactivity, Derivatization, and Transformation Studies of 2 4 Methoxymethyl Phenyl Ethan 1 Amine
Reactions at the Primary Amine Functionality
The primary amine group is a key site of reactivity in 2-[4-(methoxymethyl)phenyl]ethan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair confers nucleophilic and basic properties to the molecule, enabling it to react with a variety of electrophilic species.
Nucleophilic Reactivity with Electrophiles: Acylation, Alkylation, Sulfonylation
The nucleophilic nature of the primary amine allows it to readily attack electron-deficient centers. This reactivity is fundamental to forming new carbon-nitrogen and sulfur-nitrogen bonds through acylation, alkylation, and sulfonylation reactions.
Acylation: Primary amines react with acyl chlorides and acid anhydrides in what is known as a nucleophilic addition-elimination reaction. savemyexams.comlibretexts.org The reaction with an acyl chloride, for instance, is typically vigorous and results in the formation of a stable N-substituted amide. libretexts.org An excess of the amine or the presence of a non-nucleophilic base is often used to neutralize the hydrogen chloride byproduct. chemistrystudent.com
Alkylation: The reaction of primary amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to the potential for over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org However, selective mono-alkylation can be achieved under controlled conditions, for instance by using a competitive deprotonation/protonation strategy or through specialized catalytic methods, such as copper-catalyzed reactions induced by visible light for unactivated alkyl halides. rsc.orgnih.gov
Sulfonylation: Primary amines react with sulfonyl chlorides in the presence of a base to form sulfonamides. cbijournal.comrsc.org This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines. The reaction is generally efficient and provides a stable sulfonamide derivative. cbijournal.com
| Reaction Type | Electrophile | General Product |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine (potential for over-alkylation) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Formation of Imines, Enamines, and Heterocyclic Systems
Imines and Enamines: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgpressbooks.pub This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. ucalgary.cachemistrysteps.com The reaction is reversible, and the formation of the imine is often driven to completion by the removal of water. youtube.com While secondary amines react with aldehydes and ketones to form enamines, primary amines preferentially form the more thermodynamically stable imine. chemistrysteps.com
Heterocyclic Systems: The structure of this compound, being a β-arylethylamine, makes it a suitable precursor for the synthesis of certain heterocyclic systems. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. ebrary.netwikipedia.org This acid-catalyzed reaction proceeds through an intermediate iminium ion which is sufficiently electrophilic to cyclize onto the electron-rich phenyl ring. ebrary.netwikipedia.org The electron-donating nature of the substituents on the phenyl ring of this compound would facilitate this cyclization. ebrary.net
| Reactant | Reaction Type | Product Class |
|---|---|---|
| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |
| Aldehyde/Ketone | Pictet-Spengler Reaction | Tetrahydroisoquinoline |
Oxidation and Reduction Profiles of the Amine Group
The primary amine group can undergo both oxidation and reduction, although the latter is less common as amines are already in a reduced state.
Oxidation: The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent used. Milder oxidation can produce nitriles, while stronger oxidizing agents like hydrogen peroxide or peroxy acids can lead to nitroso or nitro compounds. britannica.com For instance, oxidation with reagents such as manganese dioxide can convert secondary amines to imines, and tertiary amines to enamines. britannica.com Flavoproteins can also catalyze the oxidation of primary amines. nih.gov
Reduction: While primary amines themselves are not typically reduced, other nitrogen-containing functional groups can be reduced to form primary amines. For example, the reduction of nitriles, amides, and nitro compounds are common methods for synthesizing primary amines. ucalgary.calibretexts.orgncert.nic.inorganic-chemistry.org These methods are relevant in the synthesis of this compound and its analogs rather than its subsequent transformation.
Reactivity Associated with the Phenyl Ring and its Substituents
The benzene (B151609) ring in this compound is susceptible to electrophilic attack, and the regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. ucla.edu The rate and orientation of the incoming electrophile are determined by the electronic properties of the substituents already present on the ring. pressbooks.pub
In this compound, the two substituents are the 2-aminoethyl group (-CH₂CH₂NH₂) and the methoxymethyl group (-CH₂OCH₃).
2-Aminoethyl Group: This is an alkyl group with a terminal amine. Alkyl groups are generally activating and ortho-, para-directing due to their electron-donating inductive effect. libretexts.org
Methoxymethyl Group: This group consists of a methylene (B1212753) bridge attached to a methoxy (B1213986) group. The ether oxygen has lone pairs that can be donated to the ring through resonance, making this group activating and ortho-, para-directing. youtube.com
Both substituents activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves. Since the two groups are in a para relationship (positions 1 and 4), their directing effects will influence the remaining open positions on the ring (2, 3, 5, and 6). The positions ortho to the 2-aminoethyl group are 3 and 5, while the positions ortho to the methoxymethyl group are 3 and 5. Therefore, both groups strongly direct incoming electrophiles to the 3 and 5 positions. The final regioselectivity would depend on the specific reaction conditions and the steric hindrance of the electrophile.
| Substituent | Electronic Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|
| -CH₂CH₂NH₂ | Activating (Inductive) | ortho, para | 3, 5 |
| -CH₂OCH₃ | Activating (Resonance) | ortho, para | 3, 5 |
Metal-Catalyzed Functionalization of the Aromatic Nucleus
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the functionalization of C-H bonds. rsc.org These methods offer powerful alternatives to traditional electrophilic aromatic substitution. For a molecule like this compound, directing groups can be employed to achieve regioselective C-H activation. nih.gov The primary amine or a derivative thereof could potentially act as a directing group, guiding a transition metal catalyst to functionalize the ortho C-H bonds of the phenyl ring.
Cleavage and Functional Group Interconversion of the Methoxymethyl Group
The methoxymethyl (MOM) ether in this compound serves as a protective group for the corresponding phenol. Its cleavage to reveal the phenol, or its conversion into other functional groups, is a key transformation. The lability of the MOM group to acidic conditions is a primary method for its removal. wikipedia.orgthieme-connect.de
Various Lewis and Brønsted acids can effectively cleave the MOM ether. wikipedia.org The reaction proceeds through the formation of an oxonium ion, which is then susceptible to nucleophilic attack. Common reagents for this deprotection include trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base like 2,2'-bipyridyl, which can proceed under mild, non-acidic conditions. nih.gov Another method involves the use of zinc bromide (ZnBr2) and a thiol, such as n-propylthiol (n-PrSH), which can rapidly and selectively remove the MOM group. researchgate.net
The interconversion of the methoxymethyl group can also be achieved. For instance, treatment with certain reagents can convert the MOM ether directly into other functional groups like iodides. organic-chemistry.org
Table 1: Reagents for Cleavage and Interconversion of the Methoxymethyl Group
| Reagent(s) | Product Functional Group | Reference |
| Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl, H₂O | Phenol | nih.gov |
| Zinc bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Phenol | researchgate.net |
| Jalil Noei's reagent system | Iodide | organic-chemistry.org |
| Carbon tetrabromide (CBr₄), Isopropanol (iPrOH) | Phenol | researchgate.net |
This table presents plausible reagents for the transformation of the methoxymethyl group based on general reactivity of MOM ethers.
Cascade and Tandem Reactions Utilizing the Compound as a Key Building Block
While specific cascade or tandem reactions commencing with this compound are not extensively documented, its structure lends itself to such synthetic strategies. The primary amine can participate in reactions that initiate a cascade, leading to the formation of complex heterocyclic structures.
For example, the amine could undergo an initial reaction, such as an aza-Michael addition, followed by an intramolecular cyclization. Tandem reactions involving the amine functionality, such as reduction-reductive amination sequences, are also plausible for the synthesis of more complex secondary or tertiary amines. rsc.org
A hypothetical cascade reaction could involve the initial formation of an imine with a suitable aldehyde or ketone, followed by an intramolecular cyclization onto the phenyl ring, potentially triggered by the cleavage of the methoxymethyl ether and subsequent activation of the aromatic ring. The development of such cascade reactions provides an efficient pathway to complex molecules from simple starting materials. researchgate.netbeilstein-journals.orgnih.gov
Table 2: Potential Cascade/Tandem Reaction Types
| Reaction Type | Potential Product Scaffold | Key Transformation |
| Aza-Michael/Intramolecular Cyclization | Substituted Tetrahydroquinolines | Formation of a new heterocyclic ring |
| Imine Formation/Pictet-Spengler type reaction | Tetrahydroisoquinoline derivatives | Cyclization onto the aromatic ring |
| Reduction-Reductive Amination | N-Substituted phenethylamines | Elaboration of the amine functionality |
This table outlines hypothetical cascade and tandem reactions based on the known reactivity of phenethylamines.
Photochemical and Electrochemical Transformations of the Compound
The photochemical and electrochemical behavior of this compound is another area of potential chemical transformation.
Photochemical Transformations: Specific photochemical studies on this compound are not readily available. However, related aromatic compounds can undergo various photochemical reactions. The phenyl ring could participate in photocycloadditions or photorearrangements. The presence of the amine and ether functionalities might also influence the photochemical reactivity, potentially leading to photo-oxidation or fragmentation pathways.
Electrochemical Transformations: The electrochemical oxidation of amines is a known process that can lead to the formation of imines or other oxidized products. mdpi.com In the case of this compound, anodic oxidation could lead to the formation of the corresponding imine. The reaction mechanism typically involves the initial one-electron oxidation of the amine to a radical cation, which can then undergo further oxidation and deprotonation. The specific products would depend on the reaction conditions, such as the solvent, electrolyte, and electrode material. mdpi.com
Table 3: Potential Electrochemical Oxidation Products
| Reaction Condition | Potential Product | Mechanism |
| Anodic oxidation in a suitable solvent | 2-[4-(methoxymethyl)phenyl]ethan-1-imine | One-electron oxidation to a radical cation, followed by further oxidation and deprotonation. |
| Controlled potential electrolysis | Dimeric or polymeric products | Intermolecular reactions of radical intermediates. |
This table suggests potential outcomes of electrochemical oxidation based on general principles of amine electrochemistry.
Computational and Theoretical Investigations into 2 4 Methoxymethyl Phenyl Ethan 1 Amine and Its Analogs
Quantum Chemical Analyses of Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules. These analyses offer a detailed picture of the electron distribution, which is fundamental to a molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For phenethylamine (B48288) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can accurately predict bond lengths, bond angles, and dihedral angles. scispace.comnih.gov
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. By mapping this landscape, researchers can identify stable conformers, which are different spatial arrangements of the same molecule, and the transition states that connect them. For phenethylamines, the flexible ethylamine (B1201723) side chain allows for multiple conformations. daneshyari.com The relative energies of these conformers determine their population at a given temperature. DFT calculations can reveal the most stable conformers, which are often crucial for biological activity. daneshyari.com For instance, studies on related phenethylamines have shown that interactions between the amino group and the phenyl ring can stabilize certain conformations. daneshyari.com
Table 1: Hypothetical DFT Calculated Geometrical Parameters for the Most Stable Conformer of 2-[4-(Methoxymethyl)phenyl]ethan-1-amine
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (ethyl) | 1.54 Å |
| C-N | 1.47 Å | |
| C-O | 1.42 Å | |
| O-C (methyl) | 1.43 Å | |
| Bond Angle | C-C-N | 112.5° |
| C-O-C | 111.8° | |
| Dihedral Angle | Phenyl-C-C-N | 65.0° |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The oxygen atom of the methoxymethyl group would also exhibit a negative potential. The aromatic ring would display a complex potential, with the π-electron cloud generally creating a negative potential above and below the ring, while the ring hydrogen atoms would be associated with positive potentials. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). uni-muenchen.denih.gov This method is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | σ(C-C) | 3.5 |
| π (Phenyl) | σ(C-H) | 1.8 |
| LP (O) | σ*(C-C) | 2.1 |
E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation. tue.nl
Conformational Preferences and Rotational Barriers
MD simulations can be used to explore the vast conformational space of flexible molecules like this compound. By simulating the molecule for a sufficient length of time, it is possible to identify the most frequently adopted conformations and the energy barriers to rotation around key single bonds. capes.gov.br For phenethylamines, the rotation around the bond connecting the phenyl ring to the ethyl group and the bond within the ethyl chain are of particular interest. capes.gov.br The presence of the methoxymethyl substituent on the phenyl ring can influence these rotational barriers and conformational preferences.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. nih.gov MD simulations can explicitly include solvent molecules, allowing for a realistic representation of the solute-solvent interactions. researchgate.net The dielectric constant of the solvent can influence the stability of different conformers; polar solvents may stabilize conformers with larger dipole moments. nih.gov
For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent affects the equilibrium between different conformers. nih.govresearchgate.net This is crucial for understanding its behavior in biological systems, which are predominantly aqueous environments. The solvent can also affect reaction rates by stabilizing or destabilizing transition states. researchgate.net
Computational Elucidation of Reaction Mechanisms
Understanding the intricate details of how chemical reactions proceed is fundamental to optimizing existing synthetic routes and discovering new ones. Computational chemistry provides a molecular-level view of reaction pathways, transition states, and the energetics involved.
The synthesis of this compound and its analogs can be achieved through various methods, including nickel-catalyzed cross-coupling reactions or reductive amination. Density Functional Theory (DFT) is a powerful computational method used to map out the potential energy surface of these reactions. A critical aspect of this is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.
For instance, in a nickel-catalyzed C-N cross-coupling reaction, the key bond-forming step is the reductive elimination from a nickel(III) intermediate. princeton.edu Computational chemists can model this step to find the exact geometry of the atoms at the transition state. The transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. rsc.org
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. berkeley.edumdpi.comsemanticscholar.orgresearchgate.net The IRC path is the minimum energy pathway connecting the transition state to the reactants and products on the potential energy surface. berkeley.edumdpi.comsemanticscholar.orgresearchgate.net By following this path, researchers can confirm that the identified transition state indeed connects the desired reactants and products and can visualize the precise atomic motions involved in the bond-breaking and bond-forming processes.
For a hypothetical reductive amination to form a phenethylamine derivative, the IRC would trace the pathway from the imine and hydride source, through the transition state of the hydride attack, to the final amine product. This analysis provides a detailed, dynamic picture of the reaction mechanism that is often inaccessible through experimental means alone.
Many synthetic routes to phenethylamines are catalytic. A prominent example is the Ni/photoredox cross-electrophile coupling of aliphatic aziridines with aryl halides, which provides a modular approach to this class of compounds. bohrium.comacs.orgnih.gov Computational modeling is crucial for elucidating the complex catalytic cycles of such reactions.
In the context of a Ni/photoredox dual catalytic system for C-N coupling, computational studies have helped to delineate the roles of the photocatalyst and the nickel catalyst. princeton.edu For example, modeling can show how the photocatalyst initiates the reaction through the reduction of a Ni(II) precatalyst to a more reactive Ni(I) or Ni(0) species. The subsequent steps in the nickel catalytic cycle, such as the oxidative addition of an aryl halide and the final C-N bond-forming reductive elimination, can then be modeled to understand the energetics of the entire process. princeton.edu
A representative table of calculated energy barriers for a hypothetical nickel-catalyzed C-N coupling is shown below. Such data allows for direct comparison of different potential pathways and helps in rationalizing experimentally observed outcomes.
| Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |
| Oxidative Addition | Ni(0)L2 + Ar-X → [Ar-Ni(II)(X)L2] | Reactants: 0.0, TS: +15.2, Product: -5.4 |
| Ligand Exchange | [Ar-Ni(II)(X)L2] + Amine → [Ar-Ni(II)(Amine)L2] + X- | Reactants: -5.4, TS: +8.1, Product: -2.3 |
| Reductive Elimination | [Ar-Ni(II)(Amine)L2] → Ar-Amine + Ni(0)L2 | Reactants: -2.3, TS: +21.5, Product: -35.7 |
This is an interactive data table based on representative data from analogous systems.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies in Non-Biological Contexts
While QSAR is widely known for its application in drug discovery, its principles can be extended to predict a wide range of non-biological properties and behaviors of molecules, including their physicochemical properties and chemical reactivity.
Quantitative Structure-Property Relationship (QSPR) and QSAR models correlate the structural features of molecules with their properties or activities. semanticscholar.orgunipi.itresearchgate.netnih.govnih.gov For this compound and its analogs, a variety of molecular descriptors can be calculated. These fall into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical descriptors: These are 3D descriptors that depend on the conformation of the molecule.
Electronic descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment. nih.govrsc.org
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability. acs.org
These descriptors can be used to build mathematical models, often using multiple linear regression or machine learning algorithms, to predict properties such as solubility, boiling point, or even reactivity in certain chemical reactions. For instance, a QSAR model could be developed to predict the rate of a specific reaction for a series of substituted phenethylamines based on electronic descriptors that quantify the electron-donating or -withdrawing nature of the substituents on the phenyl ring. nih.gov
Below is a table showing hypothetical descriptors for a series of phenethylamine analogs and a predicted property.
| Compound | Molecular Weight | LogP | HOMO Energy (eV) | Predicted Reactivity (log k) |
| Analog 1 | 151.21 | 1.40 | -5.8 | 2.1 |
| Analog 2 | 165.23 | 1.75 | -5.9 | 1.9 |
| Analog 3 | 181.26 | 2.10 | -5.7 | 2.3 |
| Analog 4 | 197.66 | 1.55 | -6.1 | 1.6 |
This is an interactive data table illustrating the concept of descriptor-based prediction.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties. acs.orgyoutube.comresearchgate.net While commonly used in drug discovery, it is also a powerful tool for identifying novel synthetic intermediates or precursors for new materials. berkeley.eduresearchgate.netnih.govrsc.orgnih.gov
For example, if a new synthetic route to a complex molecule requires a specific type of phenethylamine derivative as a building block, virtual screening could be used to search a database of commercially available or synthetically accessible compounds to find suitable candidates. otavachemicals.com The screening could be based on structural similarity to a known reactive intermediate or on calculated properties that suggest the desired reactivity.
In the context of materials science, derivatives of this compound could potentially serve as precursors for functional organic materials. Virtual screening could be employed to identify analogs with properties conducive to forming, for example, liquid crystals or self-assembled monolayers. The screening criteria might include molecular shape, aspect ratio, and the presence of functional groups capable of specific intermolecular interactions.
Computational Design of Novel Derivatives with Engineered Reactivity or Self-Assembly Properties
Beyond predicting the properties of existing molecules, computational chemistry allows for the de novo design of novel compounds with specific, pre-defined characteristics. mdpi.comnih.gov This is particularly exciting for engineering molecules with tailored reactivity or the ability to self-assemble into well-defined nanostructures.
For derivatives of this compound, one could computationally design analogs with altered reactivity. For instance, by introducing electron-withdrawing or -donating groups at various positions on the phenyl ring, the nucleophilicity of the amine or the reactivity of the ring towards electrophilic substitution can be precisely tuned. DFT calculations can predict how these modifications will affect the electronic structure and, consequently, the chemical reactivity of the molecule.
Furthermore, the principles of molecular self-assembly can be harnessed to design derivatives that spontaneously form ordered structures. rsc.orgmdpi.comchemrxiv.orgrsc.orgrsc.orgmdpi.com By strategically adding functional groups that can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, it is possible to program molecules to assemble into fibers, sheets, or other complex architectures. Molecular dynamics (MD) simulations are a key tool in this area. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the self-assembly process in silico and to predict the most stable supramolecular structures. For example, one could design an analog of this compound with an amide linkage to another aromatic group to encourage the formation of hydrogen-bonded, π-stacked assemblies.
Advanced Analytical Methodologies for Research Oriented Characterization of 2 4 Methoxymethyl Phenyl Ethan 1 Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
High-resolution spectroscopic techniques are indispensable for determining the precise chemical structure and confirming the purity of 2-[4-(methoxymethyl)phenyl]ethan-1-amine. These methods provide detailed information about the molecular framework, connectivity of atoms, and the compound's electronic and vibrational properties.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NOESY, HMBC, HSQC)
Multidimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of molecules. wikipedia.org For this compound, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR: The proton NMR spectrum of a related compound, 2-(4-methylphenyl)ethanamine, shows characteristic signals for the aromatic protons, the benzylic protons, and the protons of the ethylamine (B1201723) group. uq.edu.au For this compound, one would expect to see distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the methoxymethyl group, the aromatic protons on the substituted benzene (B151609) ring, and the two methylene groups of the ethanamine side chain.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include signals for the methoxy carbon, the methoxymethyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the two carbons of the ethanamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu It is instrumental in assigning the proton signals to their corresponding carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgprinceton.edu This is crucial for establishing the connectivity across the molecule, for instance, linking the methoxymethyl group to the phenyl ring and the ethanamine side chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While more critical for larger molecules to determine folding, in a smaller molecule like this, it can confirm through-space interactions between, for example, the protons of the methoxymethyl group and the adjacent aromatic protons. wikipedia.org
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |
| -CH₂-N | ~2.8 - 3.0 | ~40 - 45 | Ar-CH₂, -CH₂-CH₂-N |
| Ar-CH₂- | ~2.6 - 2.8 | ~35 - 40 | Ar-C (ipso and ortho), -CH₂-N |
| Ar-H (ortho to CH₂CH₂NH₂) | ~7.1 - 7.3 | ~128 - 130 | Ar-C (ipso, meta, para), Ar-CH₂- |
| Ar-H (ortho to CH₂OCH₃) | ~7.2 - 7.4 | ~127 - 129 | Ar-C (ipso, meta, para), -CH₂-OCH₃ |
| -CH₂-O | ~4.4 - 4.6 | ~70 - 75 | Ar-C (para), -OCH₃ |
| -OCH₃ | ~3.3 - 3.5 | ~55 - 60 | -CH₂-O |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of this compound and for studying its fragmentation patterns, which aids in structural confirmation. nih.gov
Accurate Mass Determination: HRMS can measure the mass of the molecular ion with very high precision, typically to within a few parts per million (ppm). nih.gov This allows for the unambiguous determination of the molecular formula (C₁₀H₁₅NO for the neutral molecule). For instance, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 166.12265 Da. uni.lu
Fragment Analysis: In addition to the molecular ion, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, generates characteristic fragment ions. nih.gov The fragmentation pattern serves as a fingerprint for the molecule. For this compound, key fragmentations would be expected to arise from the cleavage of the C-C bond benzylic to the aromatic ring and cleavage of the ether linkage. Common fragmentation pathways for phenethylamines often involve the formation of a tropylium (B1234903) ion or cleavage at the beta-position to the amine. nih.govnih.govsemanticscholar.org
A table of predicted HRMS data is provided below.
| Adduct | m/z (predicted) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 166.12265 | 135.9 |
| [M+Na]⁺ | 188.10459 | 143.0 |
| [M-H]⁻ | 164.10809 | 139.1 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govmetrohm.com The resulting spectra serve as a molecular fingerprint and are useful for identifying the functional groups present in this compound. americanpharmaceuticalreview.comcurrentseparations.com
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O-C stretching of the ether group (around 1000-1300 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C-C backbone. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. aip.org
For this compound, the UV-Vis spectrum is dominated by the absorption of the substituted benzene ring. Benzene itself exhibits characteristic π → π* transitions. researchgate.net The substitution on the benzene ring with the methoxymethyl and ethanamine groups will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands. acs.orglibretexts.orgyoutube.com Analysis of these shifts can provide insights into the electronic effects of the substituents on the aromatic ring.
Advanced Chromatographic Separations for Complex Mixture Analysis and Isolation in Research
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a complex sample, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., Diode Array, Evaporative Light Scattering)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. veeprho.comresearchgate.net The choice of detector is critical and depends on the properties of the analyte.
HPLC with Diode Array Detection (DAD): A Diode Array Detector (DAD) acquires the UV-Vis spectrum of the eluting compound. researchgate.netmdpi.comnih.gov This is highly advantageous as it not only quantifies the compound but also provides spectral information that can confirm its identity and assess its purity by comparing the spectra across the chromatographic peak. Given the aromatic nature of this compound, it will have a distinct UV absorbance profile, making DAD a suitable detection method.
HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the presence of a chromophore in the analyte. labmanager.compharmtech.comamazonaws.com The eluent from the column is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a beam of light, which is detected. pharmtech.comamazonaws.com While this compound has a UV chromophore, ELSD can be a valuable complementary technique, especially for detecting any non-chromophoric impurities that might be present in the sample. researchgate.net It is particularly useful when gradient elution is required, as it is less susceptible to baseline drift compared to refractive index detectors. veeprho.com
The following table outlines a hypothetical HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| DAD Wavelength | 220 nm and 270 nm |
| ELSD Conditions | Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. The methodology involves separating chemical components of a sample in the gas phase using a capillary column, followed by their detection and identification by mass spectrometry.
In a typical research setting, a sample of this compound would be derivatized, for instance, through acylation, to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and resolution. The derivatized sample is then injected into the GC, where it is vaporized. As the sample travels through the chromatographic column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms), compounds are separated based on their boiling points and interactions with the column's stationary phase.
Following separation, the eluted compounds enter the mass spectrometer. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The parent ion peak (M+) would correspond to the mass of the derivatized analyte, while the fragmentation pattern provides structural confirmation. For this compound, key fragmentation would likely involve the benzylic cleavage, yielding a prominent tropylium-like ion at m/z 135, and cleavage of the methoxymethyl group.
This technique is exceptionally sensitive for identifying and quantifying trace-level impurities that may co-exist with the main compound, such as starting materials from synthesis (e.g., 4-(methoxymethyl)benzaldehyde) or byproducts from side reactions (e.g., isomers or over-alkylated species).
Table 1: Illustrative GC-MS Data for Impurity Analysis of a this compound Sample This table presents hypothetical data for demonstration purposes.
| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Relative Abundance (%) |
| 8.54 | 121, 91 | 4-Methylanisole (starting material) | 0.08 |
| 10.21 | 135, 105 | Unreacted Phenylacetonitrile derivative | 0.15 |
| 12.75 | 165, 135, 120 | This compound | 99.72 |
| 13.10 | 179 | Dimeric byproduct | 0.05 |
Preparative Chromatography for Material Purification
For applications demanding high-purity material, preparative chromatography is the definitive method for isolating this compound from unreacted starting materials, catalysts, and reaction byproducts. Unlike analytical chromatography, the goal of preparative chromatography is to recover a significant quantity of the purified compound.
Flash Chromatography is a commonly used, rapid form of preparative column chromatography. For a primary amine like this compound, which is moderately polar, a normal-phase separation on silica (B1680970) gel is a standard approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be employed to elute the compounds. To prevent peak tailing, which is common for amines on acidic silica gel, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) (~0.1-1%). The fractions are collected and analyzed by a technique like Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product, which are then combined and concentrated.
Supercritical Fluid Chromatography (SFC) represents a more advanced, "green" alternative for purification. SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Supercritical CO2 is non-toxic, non-flammable, and easily removed post-purification. Its low viscosity and high diffusivity allow for faster separations with lower pressure drops compared to HPLC. For the purification of this compound, a co-solvent such as methanol (B129727) or ethanol, often containing an amine additive, would be mixed with the supercritical CO2 to modify the mobile phase's polarity and effectively elute the target compound from a chiral or achiral stationary phase. SFC is particularly advantageous for its speed and reduced solvent consumption.
Solid-State Characterization Techniques
Should this compound be investigated for applications in materials science, such as in the formation of organic electronic components or as a precursor for crystalline materials, its solid-state properties become paramount.
X-ray Diffraction (XRD) is the gold-standard technique for determining the three-dimensional atomic arrangement within a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis can provide precise bond lengths, bond angles, and conformational details. It would reveal how molecules pack in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amine group, which govern the material's bulk properties.
Furthermore, many organic compounds exhibit polymorphism—the ability to exist in multiple different crystal structures. These polymorphs can have distinct physical properties (e.g., melting point, solubility, stability). Powder XRD (PXRD) is used to analyze a bulk powder sample to identify its crystalline form and is a crucial tool in polymorphism screening studies. Different polymorphs will produce unique diffraction patterns.
Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound This table presents hypothetical data for demonstration purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 5.88 |
| c (Å) | 16.21 |
| β (°) | 98.7 |
| Volume (ų) | 982.4 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.12 |
Thermal analysis techniques are critical for understanding the behavior of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would reveal key thermal transitions. A sharp endothermic peak would indicate its melting point, providing a measure of purity—impurities typically broaden the melting range and depress the melting point. Other events, like glass transitions or solid-solid phase transitions between polymorphs, could also be detected.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of the compound. The resulting data would show the temperature at which this compound begins to degrade and lose mass, a critical parameter for any application involving elevated temperatures.
Table 3: Illustrative Thermal Analysis Data for this compound This table presents hypothetical data for demonstration purposes.
| Analysis | Parameter | Result |
| DSC | Melting Point (Onset) | 85 °C |
| DSC | Enthalpy of Fusion | 25.4 J/g |
| TGA | Onset of Decomposition (T_onset) | 215 °C |
| TGA | Temperature at 5% Mass Loss | 225 °C |
When this compound is used to create larger assemblies, films, or composite materials, its morphology can be visualized using electron microscopy.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are detected to form an image. SEM would be used to analyze the particle shape, size distribution, and surface texture of a bulk powder or the surface of a film incorporating the compound.
Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultrathin sample to create an image. TEM offers much higher spatial resolution than SEM and can be used to visualize the internal structure of materials. If this compound were to self-assemble into nanostructures or be incorporated into a polymer matrix, TEM could be used to image the resulting morphology at the nanoscale.
Applications of 2 4 Methoxymethyl Phenyl Ethan 1 Amine in Materials Science, Catalysis, and Advanced Organic Synthesis
Utilization in the Design and Synthesis of Novel Catalysts and Ligands
Similarly, the exploration of 2-[4-(methoxymethyl)phenyl]ethan-1-amine in the realm of catalysis appears to be an uninvestigated area. The presence of a nitrogen donor atom suggests its potential as a ligand for metal catalysts; however, no research has been published to this effect.
No literature is available on the use of this compound as a precursor for the synthesis of chiral ligands intended for asymmetric catalysis.
There are no published reports on the development of organocatalysts derived from this compound.
Anchoring Group for Heterogeneous Catalysts
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a critical strategy in green and sustainable chemistry, facilitating catalyst recovery and reuse. The effectiveness of this approach often hinges on the anchoring group, which tethers the catalytically active species to the support.
The structure of this compound features two key functional groups that could serve as anchoring points: the primary amine (-NH2) and the ether linkage in the methoxymethyl group (-CH2OCH3).
Amine Group Anchoring: The primary amine is a versatile functional group for immobilization. It can be covalently attached to a variety of solid supports, such as silica (B1680970), alumina, or polymers, that have been functionalized with reactive groups like epoxides, isocyanates, or carboxylic acids. The resulting linkage would be a stable covalent bond, securely tethering the molecule to the support.
Ether Group Interaction: The oxygen atom of the methoxymethyl group, with its lone pairs of electrons, can act as a Lewis base. This allows it to coordinate with Lewis acidic sites on a support material, such as metal oxides. While this interaction is generally weaker than a covalent bond, it can still provide a means of physisorption or chemisorption onto a catalyst support.
While no specific studies detail the use of this compound for this purpose, the broader class of phenylethylamines has been recognized for its utility in constructing chiral organocatalysts. nih.gov The dual functionality of this compound could offer advantages in catalyst design, potentially allowing for multiple points of attachment or secondary interactions that could influence catalytic activity and selectivity.
Building Block in the Total Synthesis of Complex Natural Products or Designed Molecules
Phenylethylamine and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active compounds and natural products. nih.govacs.orgresearchgate.netmdpi.com The structural core of this compound makes it a potentially valuable synthon in multi-step organic synthesis.
The strategic value of a building block in total synthesis is determined by the unique structural features it can introduce into a target molecule. The 4-(methoxymethyl)phenyl group of this compound is a key feature. The methoxymethyl group can serve multiple roles:
A stable functional group: In many synthetic routes, it can remain inert, providing bulk and specific electronic properties to the final molecule.
A protected hydroxymethyl group: The methoxymethyl ether can be cleaved under specific acidic conditions to reveal a primary alcohol (-CH2OH). This latent functionality allows for its introduction early in a synthetic sequence, with deprotection and further elaboration occurring at a later stage. This is a common strategy to avoid unwanted side reactions with other reagents.
The primary amine group is also a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the formation of nitrogen-containing heterocycles. The synthesis of phenylethylamine derivatives through methods like Negishi cross-coupling reactions has been established, highlighting the modularity of this class of compounds in synthetic design. researchgate.net
Fragment-based synthesis is a powerful strategy for the discovery of new bioactive molecules and functional materials. This approach involves the assembly of smaller, functionalized fragments to build a larger, more complex molecule.
This compound is well-suited for such an approach. It can be considered a "phenylethylamine fragment" bearing a modifiable "aromatic fragment." The amine group allows for its coupling with other molecular fragments containing, for example, a carboxylic acid, an aldehyde, or a ketone. The methoxymethyl group on the phenyl ring can be used to fine-tune properties such as solubility, or it can be a point of further chemical modification. While specific examples utilizing this compound are not documented, the general principle of using functionalized phenylethylamines in this manner is a cornerstone of medicinal chemistry and materials design.
Contributions to Advanced Functional Materials
The development of advanced functional materials often relies on the design of organic molecules with specific electronic, optical, and self-assembly properties. The structure of this compound suggests potential, though unproven, applicability in this domain.
The performance of OLEDs and OPVs is highly dependent on the properties of the organic materials used in their construction, particularly their ability to transport charge (holes or electrons) and their photophysical properties.
While there is no direct evidence of this compound being used in OLEDs or OPVs, the broader class of aromatic amines and their derivatives are widely employed as hole-transporting materials. mdpi.comnih.gov For instance, carbazole (B46965) derivatives with aryl or arylamino substituents are known to be effective in hole-transporting layers of OLEDs. mdpi.comnih.gov
The phenylethylamine structure itself is not a classic chromophore or a highly efficient charge-transporting moiety in its own right. However, it could be used as a building block to synthesize more complex molecules with desirable properties. For example, the amine group could be used to attach the molecule to a larger, conjugated system, while the methoxymethylphenyl group could influence the solid-state packing and morphology of the material, which are critical factors for device performance. Research on thienothiophene derivatives for OLEDs demonstrates the importance of molecular design in achieving high performance. rsc.org
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for a wide range of applications, including surface functionalization, biosensors, and molecular electronics. nih.gov The formation of SAMs typically requires a head group that has a strong affinity for the substrate and a tail group that dictates the properties of the resulting surface.
This compound possesses a primary amine head group, which can bind to a variety of surfaces, including gold (though less strongly than thiols), silicon oxide, and other metal oxides. rsc.org The phenylethyl "tail" with the methoxymethyl substituent would then form the outer surface of the monolayer.
Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Synthesis
While direct reports detailing the use of this compound as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented in current literature, the structural characteristics of this compound suggest several potential roles in the design and synthesis of these advanced materials. The presence of a primary amine group, a flexible ethyl chain, and a functionalized phenyl ring allows for its application as a synthesis modulator, a post-synthetic modification agent, or a guest molecule within the porous structures of MOFs and COFs.
As a Synthesis Modulator:
In the synthesis of MOFs, particularly those based on zirconium, modulators are often added to the reaction mixture to control the crystallinity, particle size, and defectivity of the resulting framework. bohrium.com These modulators are typically monofunctional molecules that compete with the multitopic linkers for coordination to the metal clusters, thereby influencing the kinetics of the framework's self-assembly.
Amines and amino acids, such as L-proline and L-phenylalanine, have been successfully employed as modulators in the synthesis of zirconium-based MOFs. nih.gov For instance, amino acids have been shown to be highly efficient in producing large, high-quality single crystals of UiO-66 series MOFs, which are often difficult to obtain otherwise. rsc.org The amine group in these modulators can play a crucial role in their efficacy. Given that this compound possesses a primary amine and a structure analogous to phenylalanine, it could potentially serve as an effective modulator. Its function would be to temper the rapid formation of metal-linker bonds, leading to more crystalline materials with controlled morphology.
Similarly, in the realm of COFs, aliphatic amines have been utilized as dynamic modulators to enhance the crystallinity of covalent triazine frameworks (CTFs). researchgate.net The introduction of an amine modulator can control the polymerization and crystallization processes, leading to more ordered structures with improved properties. researchgate.net
Post-Synthetic Modification (PSM) of MOFs:
Post-synthetic modification is a powerful technique for introducing new functionalities into pre-existing MOF structures. researchgate.net This approach allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions. A notable example that highlights the potential of benzylamine-like moieties involves the introduction of an azidomethyl-appended benzene (B151609) dicarboxylic acid linker into the well-known IRMOF-1 and UiO-66 frameworks. acs.org The resulting azide-functionalized MOFs can then undergo a Staudinger reduction to convert the benzyl (B1604629) azide (B81097) groups into primary benzylic amines, yielding aminomethyl-appended frameworks (e.g., UiO-66-CH₂NH₂). acs.org This demonstrates a viable pathway for incorporating a functional group structurally similar to this compound into robust MOF platforms, thereby tailoring their surface properties for specific applications.
As a Guest Molecule or in Catalytic Processes:
The amine functionality of this compound also suggests its potential as a guest molecule or a substrate in catalytic applications involving MOFs. For example, benzylamine (B48309) and its derivatives have been used as substrates in photocatalytic oxidative coupling reactions catalyzed by various MOFs, such as NiBDC and PCN-222. acs.orgdtic.mil These reactions often lead to the formation of valuable imines.
Furthermore, a hydrogen-bonded organic framework (HOF) has been shown to exhibit a "turn-on" fluorescence response upon interaction with phenylethylamine (PEA). researchgate.net This suggests that frameworks could be designed to selectively bind and detect this compound or similar molecules through non-covalent interactions within their pores.
The table below summarizes research findings on the use of structurally similar amine compounds in the synthesis and application of porous frameworks.
Table 1: Research Findings on Amine-Functionalized Porous Frameworks
| Framework/System | Amine Compound | Role of Amine | Key Findings |
| UiO-66, IRMOF-1 | Benzylamine (via PSM from benzyl azide) | Functional Group | Successful incorporation of benzylic amine functionality into the MOF structure post-synthesis, retaining crystallinity and porosity. acs.org |
| Zirconium MOFs (UiO-66 series) | L-proline, L-phenylalanine | Modulator | Amino acids act as efficient modulators, enabling control over particle size and facilitating the growth of single crystals. nih.govrsc.org |
| Covalent Triazine Frameworks (CTFs) | Aliphatic Amines | Modulator | Introduction of aliphatic amines as modulators enhances the crystallinity and photocatalytic performance of CTFs. researchgate.net |
| NiBDC | Benzylamine | Substrate | NiBDC serves as a heterogeneous catalyst for the oxidative coupling of benzylamine to an imine with high efficiency. dtic.mil |
| PCN-222 | Benzylamine | Substrate | PCN-222 exhibits excellent activity and selectivity in the photocatalytic oxidative coupling of benzylamine. acs.org |
| Hydrogen-Bonded Organic Framework (TPPA-TMA) | Phenylethylamine (PEA) | Guest Molecule | The framework shows a highly efficient and selective "turn-on" fluorescence response to PEA in water. researchgate.net |
Future Directions and Emerging Research Avenues for 2 4 Methoxymethyl Phenyl Ethan 1 Amine
Integration with Artificial Intelligence and Machine Learning for Retrosynthetic Analysis and Reaction Prediction
The synthesis of complex organic molecules is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to revolutionize how synthetic routes are designed and optimized. For a target like 2-[4-(methoxymethyl)phenyl]ethan-1-amine, AI can analyze vast chemical reaction databases to propose novel and efficient retrosynthetic pathways that may not be obvious to a human chemist.
ML models can be trained to predict reaction outcomes, yields, and optimal conditions with high accuracy. This predictive power minimizes the need for extensive empirical screening, thereby saving time, resources, and reducing waste. For instance, an ML algorithm could predict the most effective catalyst and solvent system for the key bond-forming reactions in the synthesis of this compound, such as the amination or the introduction of the methoxymethyl group. Computer simulations can also offer a complementary strategy to explore molecular self-assembly with atomic resolution, providing guidelines to design nanostructures. rsc.orgresearchgate.net
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Potential Benefit |
| Retrosynthetic Analysis | Identifies novel, efficient, and cost-effective synthetic routes. |
| Reaction Optimization | Predicts optimal catalysts, reagents, solvents, and temperature. |
| Yield Prediction | Estimates reaction yields to prioritize high-performing pathways. |
| Property Prediction | Forecasts physicochemical and material properties of derivatives. |
Exploration of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids) for Synthesis
The principles of green chemistry encourage the use of safer and more environmentally benign solvents. mdpi.com Unconventional reaction media such as ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this shift. ILs, which are salts with low melting points, have been investigated as media for the synthesis of phenylethylamine derivatives. uow.edu.aupublish.csiro.aunih.gov Their unique properties, including low volatility and high thermal stability, can lead to improved reaction control and easier product separation. publish.csiro.au Chiral ionic liquids derived from 1-phenylethylamine (B125046) have shown potential for use in asymmetric syntheses. uow.edu.aunih.gov
Deep eutectic solvents, formed by mixing a hydrogen bond donor and acceptor, offer a greener and often cheaper alternative to traditional ILs. nih.gov Research into the synthesis of this compound could explore DES systems, such as those based on choline (B1196258) chloride and a suitable hydrogen bond donor like tartaric acid or phenylacetic acid. nih.govresearchgate.net These solvents can enhance reaction rates and selectivity while being biodegradable and easy to prepare, aligning with the goals of sustainable chemistry. nih.gov
Development of Circular Economy Approaches for Synthesis and Post-Use Management
A circular economy framework aims to eliminate waste and keep materials in use by design. scielo.br Applying this concept to the lifecycle of this compound involves a holistic approach that spans from its synthesis to its end-of-life management. nih.gov This strategy prioritizes regenerative processes and the valorization of all material streams. renewablematter.eu
Key aspects of a circular approach include:
Green Synthesis: Utilizing renewable feedstocks and energy-efficient catalytic processes to minimize the environmental footprint from the outset. mdpi.com Green chemistry principles are fundamental to designing reactions that reduce hazardous substance use and generation. nih.gov
Solvent and Catalyst Recycling: Implementing processes where solvents and catalysts are recovered and reused, minimizing waste and operational costs. kochmodular.com
Waste Valorization: Treating byproducts not as waste but as potential raw materials for other chemical processes, contributing to industrial symbiosis. kochmodular.com
Design for Degradation: For applications where the compound might be released into the environment, designing the molecular structure to ensure it biodegrades into non-harmful substances.
This approach moves beyond the traditional linear model of "take-make-dispose" to a closed-loop system that enhances resource efficiency and environmental stewardship. nih.govkochmodular.com
Investigation into Bio-inspired Synthetic Pathways for the Compound
Nature provides a masterclass in efficient and selective chemical synthesis. Bio-inspired and biocatalytic methods are emerging as powerful tools in modern organic chemistry. The synthesis of phenylethylamines, the structural class to which this compound belongs, is amenable to such approaches.
Enzymes, such as lipases and transaminases, can be used to perform key synthetic steps with high enantioselectivity, which is crucial for producing specific, biologically active isomers. peers.internationalacs.org For example, chemoenzymatic one-pot transformations have been developed to convert styrenes directly into enantiomerically pure 1-phenylethylamines. acs.orgmdpi.com Furthermore, whole-cell biocatalysis using engineered microorganisms presents a sustainable route to produce valuable aromatic compounds from renewable feedstocks. researchgate.net Another avenue is biomimetic synthesis, which mimics natural biosynthetic pathways, such as using photocatalysis to replicate cycloaddition reactions observed in nature. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structure of this compound makes it an interesting building block for advanced functional materials. Interdisciplinary research bridging organic synthesis and materials science could unlock novel applications. acs.org The phenylethylamine scaffold is a well-known motif in medicinal chemistry, forming the basis for numerous bioactive compounds. researchgate.netnih.gov
Future research could explore the incorporation of this molecule into polymers or supramolecular assemblies to create materials with tailored properties. nih.gov For example, its structure could be modified to create advanced π-conjugated molecules for use in electronics or as components of adaptive soft materials that respond to external stimuli. acs.orgpi-molecular-complexity.jp The ability to program molecular interactions could lead to materials that mimic the complexity and functionality of living systems, with potential applications in soft robotics and regenerative medicine. acs.org
Challenges and Opportunities in Harnessing Molecular Complexity for Advanced Research Applications
Molecular complexity is a key driver for developing materials and systems with advanced functions. pi-molecular-complexity.jp While simple molecules have their place, more complex architectures like this compound offer a richer design space for chemists and materials scientists. The challenge lies in efficiently synthesizing these complex molecules and controlling their assembly into functional, higher-order structures. rsc.orgresearchgate.net
The opportunity resides in the novel properties that emerge from this complexity. nih.gov The specific arrangement of the aromatic ring, the flexible side chain, and the polar methoxymethyl group in this compound can lead to specific intermolecular interactions, driving self-assembly into ordered nanostructures. rsc.org Harnessing this complexity could lead to the development of:
Smart Materials: Systems that respond intelligently to environmental changes.
Bioactive Scaffolds: New platforms for drug discovery and delivery. researchgate.net
Advanced Catalysts: Chiral ligands or organocatalysts based on this molecular framework.
Successfully navigating the challenges of synthesis and assembly will be crucial for transforming the potential of molecular complexity into tangible technological advancements. nih.govpi-molecular-complexity.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
